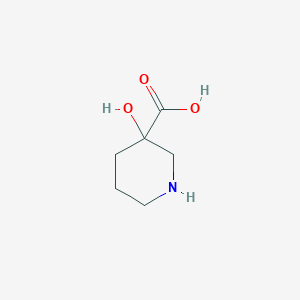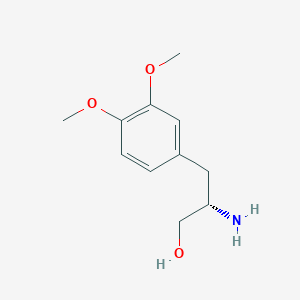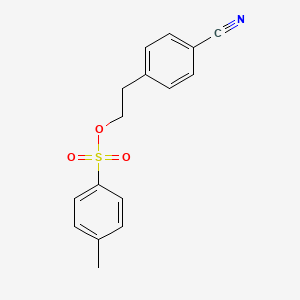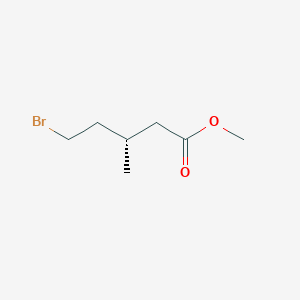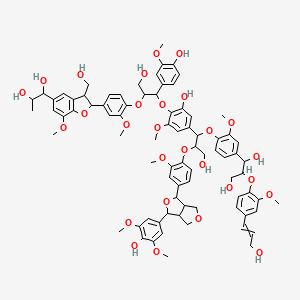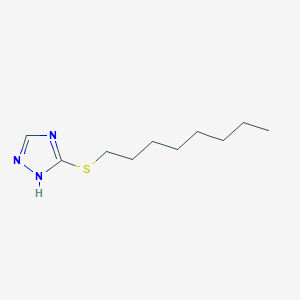![molecular formula C11H14N2 B3285596 4-[(Propylamino)methyl]benzonitrile CAS No. 807343-05-1](/img/structure/B3285596.png)
4-[(Propylamino)methyl]benzonitrile
Descripción general
Descripción
“4-[(Propylamino)methyl]benzonitrile” is a chemical compound with a molecular weight of 174.25 . It is a liquid at room temperature .
Synthesis Analysis
The synthesis of benzonitriles can be achieved via an amino-catalyzed [3+3] benzannulation of α,β-unsaturated aldehydes and 4-arylsulfonyl-2-butenenitriles . Using pyrrolidine as an organocatalyst via iminium activation, a series of substituted benzonitriles were obtained in good to high yields in a regioselective manner .Molecular Structure Analysis
The InChI code for “this compound” is1S/C11H14N2/c1-2-7-13-9-11-5-3-10 (8-12)4-6-11/h3-6,13H,2,7,9H2,1H3 . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular weight of 174.25 .Aplicaciones Científicas De Investigación
Montmorillonite Clay Catalysis
Montmorillonite K10 clay has been shown to catalyze the conversion of various aromatic and aliphatic esters, leading to the formation of products such as benzonitrile, benzoic acid, and benzamide, among others. This study suggests that similar compounds, including possibly 4-[(Propylamino)methyl]benzonitrile, could undergo transformations under specific conditions, offering pathways for chemical synthesis and modifications in organic chemistry and catalysis research (Wali et al., 1998).
Photoinduced Intramolecular Charge Transfer
Research on trans-4-(N-arylamino)stilbene derivatives, which share structural similarities with this compound, has highlighted the substituent-dependent formation of twisted intramolecular charge transfer (TICT) states. These findings are relevant for understanding the photochemical behaviors of compounds with similar structures, which could be applicable in materials science, particularly in the design of photoluminescent materials or in the development of organic electronic devices (Yang et al., 2004).
Electrolyte Additives for Lithium-Ion Batteries
A study on 4-(Trifluoromethyl)-benzonitrile as an electrolyte additive for high-voltage lithium-ion batteries revealed that certain benzonitrile derivatives could significantly improve the cyclic stability of battery cathodes. This suggests that compounds like this compound might find applications in the development of battery materials, contributing to enhanced performance and longevity (Huang et al., 2014).
Metal-Organic Frameworks (MOFs)
Multi-metal incorporation into conductive metal-organic frameworks (MOFs) nanowires for electrocatalytic applications shows that benzonitrile derivatives could potentially be involved in the synthesis or functionalization of MOFs. These materials are of great interest for various applications, including catalysis, gas storage, and separation technologies, indicating potential research avenues for this compound in materials science (Wang et al., 2020).
Safety and Hazards
Propiedades
IUPAC Name |
4-(propylaminomethyl)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2/c1-2-7-13-9-11-5-3-10(8-12)4-6-11/h3-6,13H,2,7,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVMJPCSZNOQIAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=CC=C(C=C1)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B3285528.png)
